5,8-Dibromoquinolin-2(1H)-one
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Overview
Description
5,8-Dibromoquinolin-2(1H)-one is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline, which yields a mixture of mono and dibromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the bromination reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form aryl-substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Coupling Products: Aryl-substituted quinolines and tetrahydroquinolines.
Scientific Research Applications
5,8-Dibromoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials for electronic devices and other industrial applications.
Mechanism of Action
The exact mechanism of action of 5,8-Dibromoquinolin-2(1H)-one is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dibromo-8-aminoquinoline
- 5-Bromo-8-methoxyquinoline
Uniqueness
5,8-Dibromoquinolin-2(1H)-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5Br2NO |
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Molecular Weight |
302.95 g/mol |
IUPAC Name |
5,8-dibromo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Br2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
InChI Key |
NKYVANWZRPJLAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)Br |
Origin of Product |
United States |
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